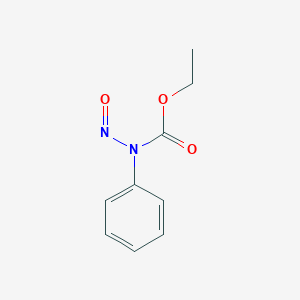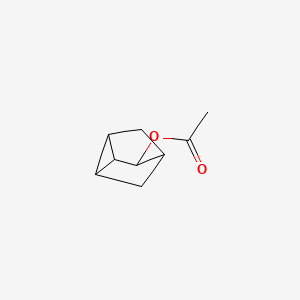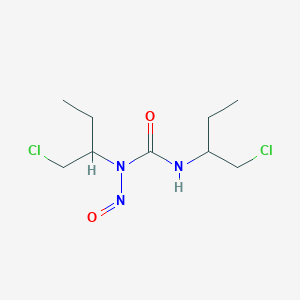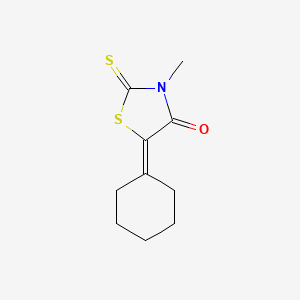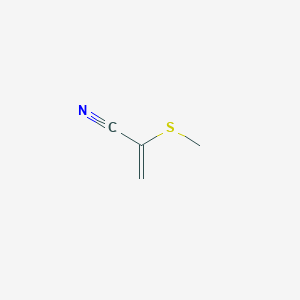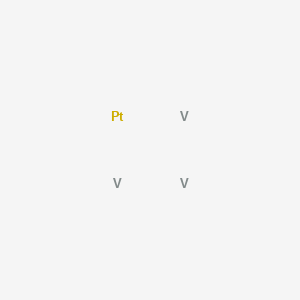
Platinum--vanadium (1/3)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Platinum–vanadium (1/3) is an intermetallic compound consisting of platinum and vanadium in a 1:3 ratio. This compound is notable for its unique properties, which arise from the combination of platinum’s catalytic abilities and vanadium’s diverse oxidation states. The compound is used in various industrial and scientific applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of platinum–vanadium (1/3) typically involves the reduction of vanadium pentoxide (V₂O₅) with platinum salts under high-temperature conditions. One common method is the carbothermal reduction process, where a mixture of vanadium oxide and platinum is heated in the presence of a reducing agent like carbon at temperatures above 1300°C .
Industrial Production Methods: Industrial production of platinum–vanadium (1/3) often employs a combination of smelting and leaching processes. The vanadium source is first reduced to vanadium nitride using a microwave-assisted precipitation process, followed by nitridation at 1150°C . The platinum component is then introduced through a high-temperature alloying process.
Chemical Reactions Analysis
Types of Reactions: Platinum–vanadium (1/3) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form vanadium oxides and platinum oxides.
Reduction: It can be reduced using hydrogen gas, leading to the formation of lower oxidation state vanadium compounds and metallic platinum.
Substitution: The platinum atoms can be substituted with other transition metals in certain conditions.
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas at high temperatures.
Substitution: Other transition metal salts in a molten state.
Major Products:
Oxidation: Vanadium pentoxide (V₂O₅) and platinum oxide (PtO₂).
Reduction: Vanadium dioxide (VO₂) and metallic platinum.
Substitution: Mixed metal alloys.
Scientific Research Applications
Platinum–vanadium (1/3) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which platinum–vanadium (1/3) exerts its effects is primarily through its catalytic properties. The platinum component facilitates the activation of hydrogen molecules, while the vanadium component can undergo various oxidation states, allowing for complex redox reactions . This combination makes it an effective catalyst in processes such as hydrogenation and dehydrogenation.
Comparison with Similar Compounds
Platinum–ruthenium: Known for its catalytic properties in fuel cells.
Platinum–palladium: Used in catalytic converters for automotive applications.
Vanadium–titanium: Utilized in high-strength alloys.
Uniqueness: Platinum–vanadium (1/3) is unique due to the synergistic effects of platinum and vanadium. The combination allows for a broader range of catalytic applications and enhanced stability under various conditions .
Properties
CAS No. |
12166-02-8 |
|---|---|
Molecular Formula |
PtV3 |
Molecular Weight |
347.91 g/mol |
IUPAC Name |
platinum;vanadium |
InChI |
InChI=1S/Pt.3V |
InChI Key |
LHNDQINPIYYYRT-UHFFFAOYSA-N |
Canonical SMILES |
[V].[V].[V].[Pt] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


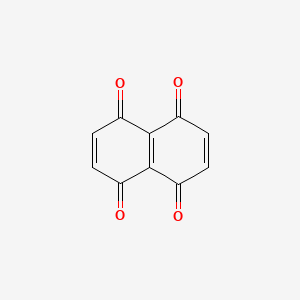
![Spiro[2.2]pentane, methylene-](/img/structure/B14721125.png)


![2-[4-(Propan-2-yl)phenyl]-1,3-benzoxazole](/img/structure/B14721142.png)
![8-[Bis(2-chloroethyl)amino]-1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione](/img/structure/B14721155.png)
![3-chloro-N-[(3-chlorophenyl)diazenyl]aniline](/img/structure/B14721167.png)
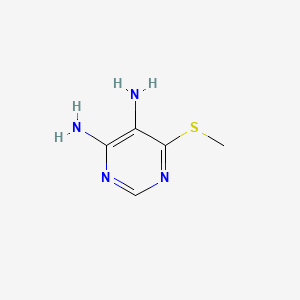
![4-chloro-N-[(4-chlorophenyl)methyl]aniline](/img/structure/B14721175.png)
